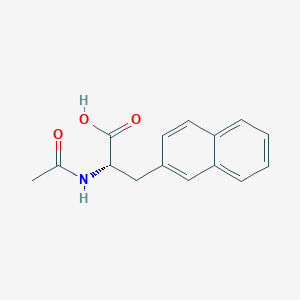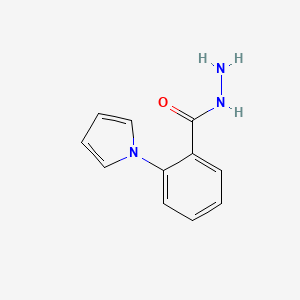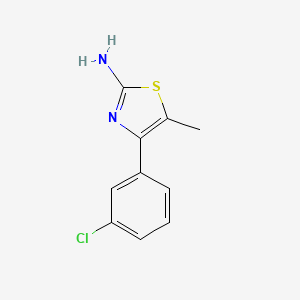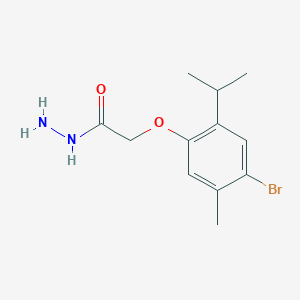![molecular formula C8H11N3O3S B1331350 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid CAS No. 247225-30-5](/img/structure/B1331350.png)
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” is an organic compound . It belongs to the class of compounds known as beta amino acids and derivatives . These are amino acids having a (-NH2) group attached to the beta carbon atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroaecetylchloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .
Molecular Structure Analysis
The molecular structure of “4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” can be represented by the empirical formula C8H11N3O3S . Its molecular weight is 229.26 .
Chemical Reactions Analysis
While specific chemical reactions involving “4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid” are not available, similar compounds have been synthesized using various chemical reactions .
Scientific Research Applications
Antihypertensive Applications
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid derivatives have been studied for their potential in treating hypertension. Abdel-Wahab et al. (2008) synthesized various derivatives and found them to exhibit significant antihypertensive α-blocking activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Anticancer and Antioxidant Activities
Joseph et al. (2013) reported on the synthesis of thiadiazole substituted thiazolidin-4-ones and their in vitro anti-proliferative activity on human breast adenocarcinoma cells. Some derivatives demonstrated significant anticancer and antioxidant activities (Joseph, Shah, Kumar, Alex, Maliyakkal, Moorkoth, & Mathew, 2013).
Efficient Synthesis Methods
Li and Chen (2008) developed a method for synthesizing urea derivatives of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid using microwave irradiation. This method offers a more efficient synthesis process for these compounds (Li & Chen, 2008).
Synthesis of Novel Derivatives
Toche et al. (2013) described the one-pot synthesis of novel derivatives of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid. These derivatives have potential applications in various pharmaceutical fields (Toche, Janrao, Gangurde, & Nikam, 2013).
Antimicrobial Studies
Ameen and Qasir (2017) studied the synthesis and antimicrobial properties of 4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid derivatives, highlighting their potential as antibacterial and antifungal agents (Ameen & Qasir, 2017).
Acetylcholinesterase Inhibition
Shi et al. (2017) synthesized derivatives that exhibited moderate acetylcholinesterase inhibition, a target for Alzheimer's disease treatment (Shi, Zhu, Liu, Tang, Lu, Ma, Song, Liu, Dong, & Song, 2017).
properties
IUPAC Name |
5-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c1-5-10-11-8(15-5)9-6(12)3-2-4-7(13)14/h2-4H2,1H3,(H,13,14)(H,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNFCSWDIJEHEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001180516 |
Source


|
| Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Methyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid | |
CAS RN |
247225-30-5 |
Source


|
| Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001180516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)






![2-[(1-Bromo-2-naphthyl)oxy]acetohydrazide](/img/structure/B1331304.png)
![3-[(Thien-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1331310.png)


